2,6-Bis(diphenylphosphino)pyridine
Overview
Description
2,6-Bis(diphenylphosphino)pyridine: is an organophosphorus compound with the molecular formula C29H23NP2 . It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry. This compound is known for its ability to stabilize metal complexes, which is valuable in various catalytic processes.
Mechanism of Action
Target of Action
The primary target of 2,6-Bis(diphenylphosphino)pyridine is the formation of a heterooctanuclear cluster complex . This complex is formed through a self-assembly reaction and is characterized by single crystal X-ray diffraction .
Mode of Action
This compound interacts with its targets by forming a diphosphine-supported Ag3Cu5 cluster structure . This structure is highly stabilized through substantial Cu–Ag and Cu–Cu intermetallic interactions . The Ag3Cu5 cluster is sufficiently shielded by bulky ligands, which strongly prohibits thermally non-radiative relaxation, resulting in brilliant photoluminescence under ambient conditions .
Biochemical Pathways
The biochemical pathways affected by this compound involve luminescence arising from metal cluster-centered 3 [d → p/s] and 3 [π (ebzcz) → π* (dpppy)] 3 LLCT (ligand-to-ligand charge transfer) transitions . These transitions are revealed by TD-DFT studies .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in an inert atmosphere . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action result in brilliant photoluminescence under ambient conditions . This is due to the Ag3Cu5 cluster being sufficiently shielded by bulky ligands, which strongly prohibits thermally non-radiative relaxation .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound exhibits luminescence with an emission peak at 525 nm upon excitation with UV-Vis light at room temperature . Additionally, the compound should be stored in an inert atmosphere to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(diphenylphosphino)pyridine typically involves the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
2,6-dibromopyridine+2diphenylphosphineNaHthis compound+2NaBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(diphenylphosphino)pyridine undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with transition metals such as palladium, platinum, and gold.
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or tetrahydrofuran.
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used.
Major Products Formed:
Coordination Complexes: Metal-ligand complexes with enhanced catalytic properties.
Phosphine Oxides: Resulting from the oxidation of the phosphine groups.
Substituted Pyridines: Products of electrophilic substitution on the pyridine ring.
Scientific Research Applications
2,6-Bis(diphenylphosphino)pyridine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Catalysis: It is used as a ligand in various catalytic processes, including hydrogenation, carbonylation, and cross-coupling reactions.
Material Science: Employed in the synthesis of luminescent materials and coordination polymers.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Environmental Chemistry: Used in the development of catalysts for environmental remediation processes.
Comparison with Similar Compounds
1,10-Phenanthroline: Another bidentate ligand used in coordination chemistry.
2,2’-Bipyridine: A widely used ligand with similar coordination properties.
Triphenylphosphine: A monodentate ligand often used in similar catalytic applications.
Uniqueness: 2,6-Bis(diphenylphosphino)pyridine is unique due to its combination of a pyridine ring and two diphenylphosphine groups, providing both rigidity and flexibility in forming stable metal complexes. This dual functionality enhances its effectiveness in catalysis compared to other ligands.
Properties
IUPAC Name |
(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDYUGALDQNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348321 | |
Record name | 2,6-Bis(diphenylphosphino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64741-27-1 | |
Record name | 2,6-Bis(diphenylphosphino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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